2-Amino-4-(trifluoromethyl)benzenethiol
Description
Contextualization within Organosulfur and Fluorinated Organic Compounds Research
Organosulfur compounds are integral to medicinal chemistry, with a significant percentage of small-molecule pharmaceuticals containing sulfur. The thiol group in 2-Amino-4-(trifluoromethyl)benzenethiol provides a reactive handle for the formation of various sulfur-containing heterocycles and other derivatives. Research in this area often focuses on leveraging the unique properties of sulfur to modulate the biological activity and pharmacokinetic profiles of molecules.
Similarly, the field of fluorinated organic compounds has expanded rapidly, particularly in the life sciences. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group, can dramatically alter the physicochemical properties of a molecule. These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable synthon in this context, allowing for the incorporation of a trifluoromethyl group into novel molecular scaffolds.
Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis and Medicinal Chemistry
The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the properties of a parent molecule. The C-F bond is exceptionally strong, which often imparts increased metabolic stability to the compound by blocking sites susceptible to oxidative metabolism.
In drug design, the trifluoromethyl group is often used to enhance a compound's membrane permeability and its interaction with biological targets. It can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity. The presence of the CF3 group in this compound makes it a desirable starting material for the synthesis of new drug candidates.
Research Relevance of Amino- and Thiol-Functionalized Benzene (B151609) Derivatives as Synthetic Precursors
Amino- and thiol-functionalized benzene derivatives, such as aminothiophenols, are highly valuable precursors in organic synthesis. The amino and thiol groups can react with a wide range of electrophiles, enabling the construction of diverse molecular architectures. One of the most prominent applications of aminothiophenols is in the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.
The reaction of a 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives is a common and efficient method for constructing the benzothiazole (B30560) ring system. The specific substitution pattern on the aminothiophenol precursor, such as the trifluoromethyl group in this compound, allows for the synthesis of benzothiazole derivatives with tailored properties.
Overview of Key Research Avenues for this compound
The unique combination of functional groups in this compound opens up several promising avenues for research, primarily centered on its use as a precursor for biologically active molecules.
Synthesis of Bioactive Benzothiazoles: A primary research focus is the use of this compound to synthesize 6-(trifluoromethyl)benzothiazole derivatives. These compounds are investigated for a range of pharmacological activities.
Anticancer Activity: Benzothiazole derivatives are known to exhibit anticancer properties. Research in this area involves synthesizing novel 6-(trifluoromethyl)benzothiazoles and evaluating their cytotoxicity against various cancer cell lines. The trifluoromethyl group is anticipated to enhance the potency and selectivity of these compounds. For instance, while not directly synthesized from the target compound, studies on structurally related 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives have shown selective antitumor activity.
Antimicrobial Activity: The benzothiazole scaffold is a key component in many antimicrobial agents. By incorporating the trifluoromethyl group, researchers aim to develop new antimicrobial compounds with improved efficacy against resistant strains of bacteria and fungi. Studies on various substituted benzothiazoles have demonstrated that the nature and position of substituents significantly influence their antimicrobial spectrum and potency. nih.gov
Below is a table summarizing the key properties of this compound and its hydrochloride salt, which is a common commercially available form.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 19406-49-6 | 4274-38-8 |
| Molecular Formula | C7H6F3NS | C7H7ClF3NS |
| Molecular Weight | 193.19 g/mol | 229.65 g/mol |
| Melting Point | Not readily available | 196-198 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRQRSNYWDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057675 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19406-49-6, 4274-38-8 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
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| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
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| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
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| Record name | 2-amino-4-(trifluoromethyl)benzenethiol | |
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| Record name | 2-AMINO-4-(TRIFLUOROMETHYL)BENZENETHIOL | |
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Synthetic Methodologies and Strategies for 2 Amino 4 Trifluoromethyl Benzenethiol and Its Derivatives
Precursor Synthesis Pathways for 2-Amino-4-(trifluoromethyl)benzenethiol
The creation of the target molecule itself relies on strategic, multi-step synthetic routes, often beginning with simpler, commercially available benzene (B151609) derivatives. The order in which the functional groups are introduced is critical to ensure the correct regiochemistry of the final product. lumenlearning.com
A common strategy for synthesizing substituted benzenes involves starting with a halogenated precursor. lumenlearning.comyoutube.com For a molecule like this compound, a plausible route could begin with a halogenated benzene that already contains the trifluoromethyl group. The synthesis of a closely related compound, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, provides a well-documented example of this approach. researchgate.netresearchgate.net This synthesis starts with 4-chloro-2-(trifluoromethyl)aniline.
The key steps in this type of synthesis are:
Thiocyanate (B1210189) Reaction : The starting aniline (B41778) derivative reacts with ammonium (B1175870) thiocyanate in an acidic medium to form the corresponding phenylthiourea (B91264). researchgate.netresearchgate.net
Cyclization : The phenylthiourea is then cyclized to form a 2-aminobenzothiazole (B30445) derivative. This is often achieved using bromine in a suitable solvent like chloroform. researchgate.netresearchgate.net
Hydrolytic Cleavage : The final step is the hydrolysis of the 2-aminobenzothiazole to cleave the ring and yield the desired 2-aminobenzenethiol. researchgate.netresearchgate.net
This multi-step process highlights the importance of using functional groups that can be converted into the desired moieties while directing subsequent substitutions to the correct positions on the aromatic ring. youtube.com
The trifluoromethyl (CF3) group is crucial for modifying the electronic and pharmacokinetic properties of molecules, and its introduction into an aromatic ring is a key area of synthetic research. illinois.edu Strategies for trifluoromethylation can be broadly categorized into nucleophilic, electrophilic, free radical, and transition-metal-catalyzed processes. illinois.edu
Nucleophilic Trifluoromethylation : This approach often utilizes reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, which can introduce the CF3 group to carbonyls or other electrophilic centers. mdpi.combeilstein-journals.org Fluoroform (HCF3) in the presence of a strong base is another source of the nucleophilic "CF3-" anion. beilstein-journals.org
Electrophilic Trifluoromethylation : These methods use reagents that deliver a "CF3+" cation equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring. illinois.edu Yagupol'skii's discovery of trifluoromethylchalcogenium salts paved the way for this class of reagents, which can react with nucleophiles like thiolates and enamines. illinois.edu
Radical Trifluoromethylation : This involves the generation of a trifluoromethyl radical (•CF3), which can then add to an aromatic ring.
Transition-Metal-Catalyzed Trifluoromethylation : This modern approach uses transition metals to catalyze the cross-coupling of an aryl halide or other precursor with a CF3-donating reagent.
The choice of method depends on the specific substrate and the desired position of the trifluoromethyl group on the benzene ring.
Derivative Synthesis from this compound
The true synthetic utility of this compound lies in its capacity to serve as a foundational scaffold for building more complex molecules, particularly heterocyclic systems. The adjacent amino and thiol groups are perfectly positioned for cyclization reactions.
The 1,2-aminothiophenol (B119425) moiety is a classic precursor for a wide range of fused heterocyclic compounds. ekb.egnih.gov It can react with compounds containing two electrophilic centers to form new rings. This reactivity allows for the synthesis of benzothiazoles, benzoxazoles, and other important heterocyclic structures through condensation reactions with aldehydes, ketones, carboxylic acids, or nitriles. ekb.egnih.govrsc.orgnih.gov The amino group acts as a nucleophile, often initiating the reaction through the formation of an imine or amide, followed by an intramolecular cyclization involving the thiol group. nih.gov
Among the various heterocyclic systems accessible from 2-aminothiophenols, 1,4-benzothiazines are a significant class of compounds. nih.gov These structures are formed by fusing a benzene ring with a six-membered thiazine (B8601807) ring. nih.gov The synthesis of 1,4-benzothiazines often involves the reaction of a 2-aminothiophenol with a three-carbon electrophilic partner, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. nih.govmdpi.comcbijournal.com
A well-established method for synthesizing 4H-1,4-benzothiazine derivatives is the condensation and subsequent oxidative cyclization of a 2-aminothiophenol with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. researchgate.netresearchgate.netnih.gov
The reaction mechanism proceeds through several key steps:
Condensation : The amino group of the 2-aminothiophenol attacks one of the carbonyl groups of the β-dicarbonyl compound, leading to the formation of an enamine intermediate after the elimination of water. nih.gov
Intramolecular Cyclization : The thiol group then performs a nucleophilic attack on the carbon of the remaining carbonyl group (or its enol tautomer), forming a new six-membered heterocyclic ring. nih.gov
Oxidative Dehydrogenation : The initial cyclized product is a dihydrobenzothiazine, which must be oxidized to form the more stable, aromatic 4H-1,4-benzothiazine ring system. nih.gov This oxidation can occur in the presence of an external oxidizing agent or sometimes spontaneously with air. researchgate.netnih.govcbijournal.com
This reaction is highly versatile, allowing for the creation of a diverse library of substituted 4H-1,4-benzothiazines by varying the substituents on both the 2-aminothiophenol and the β-dicarbonyl starting materials. researchgate.netnih.gov
Table 1: Examples of Reactants for 4H-1,4-Benzothiazine Synthesis This interactive table provides examples of β-dicarbonyl compounds that can react with this compound to form various 4H-1,4-benzothiazine derivatives, based on established synthetic routes. researchgate.netnih.gov
| β-Dicarbonyl Reactant | Resulting Substituents on Thiazine Ring |
| Acetylacetone | 2,4-dimethyl |
| Ethyl acetoacetate | 2-methyl-4-hydroxy (enol form) |
| Dibenzoylmethane | 2,4-diphenyl |
| Ethyl benzoylacetate | 2-phenyl-4-hydroxy (enol form) |
Formation of Heterocyclic Systems
Benzothiazine Derivatives
Synthesis with β-Dicarbonyl Compounds
The condensation of 2-aminobenzenethiols with β-dicarbonyl compounds provides a direct route to 4H-1,4-benzothiazine derivatives. While specific studies commencing with this compound are not extensively detailed in the provided literature, the synthesis of structurally similar 7-trifluoromethyl-4H-1,4-benzothiazines has been achieved through the condensation of 2-amino-5-(trifluoromethyl)benzenethiol (B3388264) with various β-dicarbonyl compounds. rsc.org The reaction is typically carried out in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) and proceeds via an oxidative cyclization mechanism. rsc.org
This methodology is expected to be applicable to this compound, which would yield 7-(trifluoromethyl)-4H-1,4-benzothiazine derivatives. The general reaction involves the formation of an enaminoketone intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the final benzothiazine product.
Table 1: Synthesis of 7-Trifluoromethyl-4H-1,4-benzothiazine Analogues with β-Dicarbonyl Compounds rsc.org
| 2-Aminobenzenethiol Derivative | β-Dicarbonyl Compound | Product |
| 2-Amino-5-(trifluoromethyl)benzenethiol | Acetylacetone | 2,4-Dimethyl-7-(trifluoromethyl)-4H-1,4-benzothiazine |
| 2-Amino-5-(trifluoromethyl)benzenethiol | Benzoylacetone | 2-Methyl-4-phenyl-7-(trifluoromethyl)-4H-1,4-benzothiazine |
Synthesis with β-Ketoesters
Similar to the reaction with β-dicarbonyl compounds, the condensation of 2-aminobenzenethiols with β-ketoesters is a well-established method for the synthesis of 4H-1,4-benzothiazine derivatives. The reaction of 2-amino-5-(trifluoromethyl)benzenethiol with various β-ketoesters in DMSO has been reported to yield the corresponding 7-trifluoromethyl-4H-1,4-benzothiazines. rsc.org This synthetic approach is anticipated to be directly transferable to this compound as the starting material.
The reaction mechanism is analogous to that with β-dicarbonyl compounds, involving the formation of an enaminoester intermediate which then undergoes intramolecular cyclization and oxidation.
Table 2: Synthesis of 7-Trifluoromethyl-4H-1,4-benzothiazine Analogues with β-Ketoesters rsc.org
| 2-Aminobenzenethiol Derivative | β-Ketoester | Product |
| 2-Amino-5-(trifluoromethyl)benzenethiol | Ethyl acetoacetate | Ethyl 2-methyl-7-(trifluoromethyl)-4H-1,4-benzothiazine-3-carboxylate |
| 2-Amino-5-(trifluoromethyl)benzenethiol | Ethyl benzoylacetate | Ethyl 2-phenyl-7-(trifluoromethyl)-4H-1,4-benzothiazine-3-carboxylate |
Synthesis of Sulfone Derivatives of Benzothiazines
The sulfone derivatives of 4H-1,4-benzothiazines are readily accessible through the oxidation of the parent benzothiazine. This transformation is typically achieved using an oxidizing agent such as 30% hydrogen peroxide in glacial acetic acid. jyoungpharm.org This method is a general and efficient way to introduce a sulfonyl group, which can significantly modulate the electronic and biological properties of the molecule. The synthesis of fluorinated sulfones from the corresponding benzothiazines has been successfully demonstrated. jyoungpharm.org
Table 3: Synthesis of Sulfone Derivatives of 7-Trifluoromethyl-4H-1,4-benzothiazines
| 4H-1,4-Benzothiazine Derivative | Oxidizing Agent | Product |
| 2,4-Dimethyl-7-(trifluoromethyl)-4H-1,4-benzothiazine | 30% H₂O₂ in glacial acetic acid | 2,4-Dimethyl-7-(trifluoromethyl)-4H-1,4-benzothiazine-1,1-dioxide |
| Ethyl 2-methyl-7-(trifluoromethyl)-4H-1,4-benzothiazine-3-carboxylate | 30% H₂O₂ in glacial acetic acid | Ethyl 2-methyl-7-(trifluoromethyl)-4H-1,4-benzothiazine-1,1-dioxide-3-carboxylate |
Benzothiazole (B30560) Derivatives
Synthesis of 2-(Substituted Phenyl)-5-(trifluoromethyl)benzo[d]thiazoles
The condensation of 2-aminobenzenethiols with aromatic aldehydes is a fundamental method for the synthesis of 2-arylbenzothiazoles. This reaction, when applied to this compound, is expected to yield 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of catalysts in aqueous media. researchgate.net
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring system. The choice of substituent on the aromatic aldehyde allows for the introduction of a wide range of functional groups at the 2-position of the benzothiazole core.
Table 4: Synthesis of 2-(Substituted Phenyl)-5-(trifluoromethyl)benzo[d]thiazoles researchgate.net
| Aldehyde | Product | Yield (%) |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(trifluoromethyl)benzo[d]thiazole | 92 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole | 95 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-(trifluoromethyl)benzo[d]thiazole | 96 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-5-(trifluoromethyl)benzo[d]thiazole | 94 |
"On Water" Synthetic Protocols for Benzothiazoles
In recent years, the development of environmentally benign synthetic methods has gained significant attention. "On water" synthesis, where the reaction is carried out in water as the solvent, often without the need for any additional catalyst, represents a green and efficient approach. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes has been successfully achieved using this protocol. researchgate.net
Specifically, the reaction of this compound hydrochloride with various aromatic aldehydes in water at elevated temperatures has been shown to produce the corresponding 2-aryl-5-(trifluoromethyl)benzothiazoles in excellent yields. researchgate.net This method is highly chemoselective and avoids the use of hazardous organic solvents. researchgate.net
Table 5: "On Water" Synthesis of 2-Aryl-5-(trifluoromethyl)benzothiazoles researchgate.net
| Aldehyde | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 3 | 93 |
| 4-Methylbenzaldehyde | 3 | 94 |
| 3-Methoxybenzaldehyde | 3 | 95 |
| 4-Hydroxybenzaldehyde | 4 | 92 |
Spirocyclic Indolinone Derivatives
Spirocyclic indolinones are a class of compounds with significant biological activities, and their synthesis is of great interest in medicinal chemistry. A novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety has been synthesized through the reaction of this compound with 5-chloro-1,7-dimethyl-1H-indole-2,3-dione in ethanol. mdpi.com
This reaction leads to the formation of 5'-chloro-1',7'-dimethyl-5-(trifluoromethyl)-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'-one. mdpi.com The structure of this complex spirocyclic compound has been confirmed by various spectral analyses and X-ray single-crystal diffraction. mdpi.com This synthetic route provides a direct method for accessing these intricate molecular architectures.
Table 6: Synthesis of a Spirocyclic Indolinone Derivative mdpi.com
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | 5-Chloro-1,7-dimethyl-1H-indole-2,3-dione | Ethanol | 5'-Chloro-1',7'-dimethyl-5-(trifluoromethyl)-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'-one |
Reaction with Isatin (B1672199) Derivatives for Spiro[1,3-benzothiazole-2,3'-indole]ones
The reaction of 2-aminobenzenethiols with isatin (1H-indole-2,3-dione) and its derivatives is a known method for the synthesis of complex heterocyclic structures, specifically spiro[1,3-benzothiazole-2,3'-indole]ones. researchgate.net This transformation involves a condensation reaction between the amino group of the benzenethiol (B1682325) and the ketone at the C-3 position of the isatin ring.
The general mechanism proceeds through the formation of an intermediate Schiff base (imine), followed by an intramolecular nucleophilic attack of the thiol group onto the iminium carbon. This cyclization step results in the formation of the spiro-fused benzothiazole and indolinone ring systems. The reaction is typically carried out in a suitable solvent such as ethanol. researchgate.net While this reaction is established for 2-aminothiophenol, specific literature detailing the reaction of this compound with isatin derivatives to form the corresponding 7'-(trifluoromethyl)spiro[1,3-benzothiazole-2,3'-indole]ones is not extensively documented in the reviewed sources. However, the presence of the trifluoromethyl group is not expected to alter the fundamental course of this condensation-cyclization reaction. Spirooxindoles are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. researchgate.net
Phenothiazine (B1677639) Derivatives
Phenothiazines are a class of heterocyclic compounds consisting of two benzene rings linked by a nitrogen and a sulfur atom. Derivatives of this compound are key precursors to phenothiazines bearing a trifluoromethyl group, a substituent known to enhance pharmacological properties.
Synthesis from Cyclohexanones
A notable and efficient method for the synthesis of trifluoromethyl-substituted tetrahydrophenothiazines involves the reaction of this compound with cyclohexanones. This process is achieved under transition-metal-free conditions, offering an advantage in terms of cost and environmental impact. rsc.orgresearchgate.net The reaction proceeds via a cascade of condensation, tautomerization, and aerobic oxidative dehydrogenation steps in one pot. researchgate.net
In a specific example, this compound hydrochloride is reacted with cyclohexanone (B45756) in a sealed tube using chlorobenzene (B131634) as the solvent. rsc.org The mixture is heated under an oxygen atmosphere, which serves as a green oxidant for the final dehydrogenation step to form the aromatic phenothiazine core. researchgate.netrsc.org This method provides a direct route to 7-(Trifluoromethyl)-1,2,3,4-tetrahydrophenothiazine. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Atmosphere | Product | Yield |
|---|---|---|---|---|---|---|---|
| This compound hydrochloride | Cyclohexanone | Chlorobenzene | 140 °C | 24 h | Oxygen | 7-(Trifluoromethyl)-1,2,3,4-tetrahydrophenothiazine | 60% |
Functionalization Strategies at Amino and Thiol Moieties
The chemical versatility of this compound is largely defined by the reactivity of its amino (-NH₂) and thiol (-SH) functional groups. These sites allow for a wide range of modifications to produce diverse derivatives.
The thiol group is a potent nucleophile and can readily undergo S-alkylation and S-acylation reactions with various electrophiles. For instance, it can react with α-bromoketones or benzoyl chlorides to form the corresponding thioethers and thioesters, respectively. nih.gov The thiol moiety is also a key participant in cyclization reactions. A notable example is the reaction of 1,2-aminothiophenols with nitriles to form thiazolines, a transformation known as the nitrile-aminothiol (NAT) or 2-cyanobenzothiazole (CBT) click reaction. nih.gov
The amino group, also nucleophilic, can be functionalized through N-alkylation or N-acylation. Furthermore, it can be converted into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups. The amino group is also the key reactant in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), which can be important intermediates for the synthesis of more complex heterocyclic systems. nih.gov
Reaction Conditions and Catalytic Systems in Synthesis
The synthesis of derivatives from this compound is influenced by the choice of reaction conditions and catalytic systems, which can direct the reaction towards specific products and improve efficiency.
Acid/Base Catalysis
Acid catalysis is frequently employed in condensation reactions involving 2-aminobenzenethiols. For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and carboxylic acids often requires strong acid catalysts like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H). nih.gov These acidic conditions facilitate the dehydration step necessary for the cyclization to form the benzothiazole ring. Such conditions are applicable for the synthesis of benzothiazole derivatives starting from this compound.
Bases are utilized in reactions involving the deprotonation of the thiol group. To generate the more nucleophilic thiolate anion for S-alkylation or Michael addition reactions, a base such as triethylamine (B128534) or potassium carbonate is often required. nih.gov
Transition Metal-Mediated Reactions
While the synthesis of phenothiazine derivatives from cyclohexanones is notably transition-metal-free, rsc.orgresearchgate.net the synthesis of other classes of derivatives can be effectively mediated by transition metals. Transition-metal catalysis is a powerful tool for forming C-N and C-S bonds, which are central to the chemistry of 2-aminobenzenethiols. researchgate.net
The synthesis of 2-substituted benzothiazoles, for example, can be achieved through the condensation of 2-aminothiophenol with aldehydes under the influence of various transition metal catalysts. Research has demonstrated the use of catalysts such as Vanadyl sulfate (B86663) (VOSO₄) and Silver(I) oxide (Ag₂O) to promote this transformation efficiently under mild conditions. mdpi.com Ruthenium(III)-catalyzed oxidative cyclization of 2-aminobenzenethiols with aldehydes also provides a direct route to these derivatives. mdpi.com These catalytic systems offer pathways to a broad scope of benzothiazole derivatives from this compound, highlighting the importance of transition metals in expanding the synthetic utility of this compound. mdpi.com
Solvent-Free and Green Chemistry Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives from 2-aminothiophenols, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key strategies include the use of alternative energy sources like microwave irradiation, employing environmentally benign solvents, utilizing reusable catalysts, and conducting reactions under solvent-free conditions. nih.govnih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. For instance, the condensation of 2-aminothiophenol with various fatty acids to produce 2-substituted benzothiazoles has been efficiently achieved under solvent-free conditions using microwave irradiation, with P₄S₁₀ as a catalyst. mdpi.com This method is noted for its efficiency and rapidity, with reactions often completing within minutes. mdpi.com Another eco-friendly approach involves using amberlite IR120 resin as a solid support catalyst under microwave irradiation, which provides the desired 2-substituted benzothiazoles in high yields (88–95%) in a very short time (5–10 minutes). mdpi.com
The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Glycerol (B35011), a biodegradable and non-toxic solvent, has been successfully used for the synthesis of 6-substituted 2-arylbenzothiazoles. nih.gov Heating a suspension of a 4-substituted-2-aminothiophenol and 2-hydroxybenzaldehyde in glycerol affords the desired products in good yields. nih.gov Furthermore, some syntheses have been developed to proceed in the absence of any solvent. For example, ZnO nanoparticles have been used as a reusable catalyst for the synthesis of 2-substituted benzothiazole analogs from aldehydes under solvent-free conditions at room temperature, achieving yields between 79% and 91%. mdpi.com Similarly, the reaction of 2-aminothiophenol with acid chlorides or anhydrides can be performed without a solvent in the presence of a basic heterogeneous catalyst like KF·Al₂O₃, which can be recycled multiple times without losing its activity. nih.gov
Visible-light-promoted synthesis represents another green methodology, utilizing light as a renewable energy source. The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been demonstrated under irradiation with a blue LED in an air atmosphere, highlighting a move towards more sustainable energy inputs. mdpi.com Biocatalysts, such as commercial laccases, have also been employed for the condensation of 2-aminothiophenol with aryl-aldehydes, offering a green and efficient route to 2-substituted benzothiazoles. mdpi.com
| Green Approach | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation (Solvent-Free) | 2-aminothiophenol, Fatty Acids | P₄S₁₀ | High | mdpi.com |
| Microwave Irradiation | 2-aminothiophenol, Aromatic Aldehydes | Amberlite IR120 resin | 88-95% | mdpi.com |
| Green Solvent | 4-substituted-2-aminothiophenol, 2-hydroxybenzaldehyde | Glycerol, 110–170 °C | 62-71% | nih.gov |
| Solvent-Free | 2-aminothiophenol, Aldehydes | ZnO Nanoparticles, RT | 79-91% | mdpi.com |
| Solvent-Free | 2-aminothiophenol, Acid Chlorides/Anhydrides | KF·Al₂O₃ | High | nih.gov |
| Visible Light | 2-aminothiophenols, Aldehydes | Blue LED, Air Atmosphere | Not specified | mdpi.com |
| Biocatalysis | 2-aminothiophenol, Aryl-aldehydes | Commercial Laccases | Not specified | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Trifluoromethyl Benzenethiol
Role of Functional Groups in Chemical Transformations
The unique reactivity of 2-Amino-4-(trifluoromethyl)benzenethiol stems from the specific properties of its constituent functional groups.
Reactivity of the Thiol Group (-SH)
The thiol group is a potent nucleophile, a characteristic attributed to the high electron density on the sulfur atom. creative-proteomics.com This nucleophilicity allows the thiol group to readily participate in a variety of reactions, including nucleophilic substitution and addition. creative-proteomics.com In the context of this compound, the thiol group is crucial for the formation of new carbon-sulfur bonds. For instance, in reactions with electrophilic centers, such as the carbon atom of a carbonyl group, the thiol group can initiate a nucleophilic attack. The deprotonated form of the thiol, the thiolate anion, is an even stronger nucleophile. thermofisher.com The reactivity of the thiol group is central to the synthesis of heterocyclic compounds like benzothiazoles. mdpi.comnih.gov
Reactivity of the Amino Group (-NH2)
Similar to the thiol group, the amino group is also nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with various electrophiles. In the context of this compound, the amino group plays a pivotal role in condensation reactions, particularly with carbonyl compounds. mdpi.comnih.gov The amino group can also be acylated to form amides, which can serve as a protecting group to moderate its activating effect in electrophilic aromatic substitution reactions. libretexts.org The presence of both an amino and a thiol group in an ortho position to each other is a key structural feature that enables intramolecular cyclization reactions. acs.org
Electronic Influence of the Trifluoromethyl Group (-CF3) on Aromatic Ring Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The deactivating nature of the -CF3 group also influences the reactivity of the other functional groups. By withdrawing electron density, it can decrease the nucleophilicity of both the amino and thiol groups. This electron-withdrawing property is also known to enhance the electrophilic character at adjacent cationic sites. nih.gov Furthermore, the trifluoromethyl group can impact the lipophilicity and metabolic stability of molecules, which is a significant consideration in medicinal chemistry. mdpi.comresearchgate.net
Detailed Mechanistic Studies of Key Reactions
The unique arrangement of functional groups in this compound facilitates its participation in important synthetic transformations, most notably condensation and oxidative cyclization reactions to form benzothiazole (B30560) derivatives.
Mechanisms of Condensation Reactions
A primary reaction of this compound involves condensation with carbonyl compounds, such as aldehydes and carboxylic acids, to yield 2-substituted benzothiazoles. mdpi.comnih.gov The general mechanism for the reaction with an aldehyde proceeds through the following key steps: mdpi.comacs.org
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate.
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The nucleophilic thiol group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered heterocyclic ring, a benzothiazoline (B1199338) intermediate.
The following table outlines the general steps in the condensation reaction:
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound + Aldehyde | Tetrahedral Intermediate | The amino group attacks the carbonyl carbon. |
| 2 | Tetrahedral Intermediate | Schiff Base (Imine) | Loss of a water molecule. |
| 3 | Schiff Base (Imine) | Benzothiazoline | Intramolecular attack of the thiol group on the imine carbon. |
This condensation can be catalyzed by acids or bases and can also be promoted by microwave irradiation. tku.edu.tw The reaction is versatile and tolerates a wide range of functional groups on the aldehyde. mdpi.com
Elucidation of Oxidative Cyclization Pathways
Following the initial condensation to form the benzothiazoline intermediate, an oxidation step is often required to furnish the final, more stable benzothiazole product. mdpi.comacs.org This oxidative cyclization can occur through various pathways, often facilitated by an oxidizing agent or atmospheric oxygen. nih.govmdpi.com
The mechanism of oxidative cyclization typically involves the removal of two hydrogen atoms from the benzothiazoline intermediate, leading to the formation of the aromatic benzothiazole ring. acs.org This process can be promoted by a variety of oxidizing agents, including sodium bisulfite, or can occur chemoenzymatically. nih.govacs.org
The general pathway for the oxidative cyclization is as follows:
| Reactant | Oxidizing Agent | Product | Description |
| Benzothiazoline Intermediate | O2, NaHSO3, etc. | Benzothiazole | Removal of two hydrogen atoms to form the aromatic ring. |
Radical Reaction Mechanisms Involving Thiophenols
Although the primary documented reactions of this compound are ionic in nature, the thiophenol moiety is known to participate in radical reactions. Thiols, in general, can be converted to thiyl radicals (RS•) through various mechanisms, including hydrogen atom abstraction by other radicals or through photolysis or radiolysis. mdpi.com These thiyl radicals are versatile intermediates in organic synthesis.
In the context of this compound, a thiyl radical could be generated at the sulfur atom. The stability and subsequent reactivity of this radical would be influenced by the substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group would exert opposing effects on the electron density of the aromatic system, thereby influencing the properties of the thiyl radical.
One potential radical-mediated reaction is radical cyclization. If an appropriate unsaturated functional group were present elsewhere on a molecule derived from this compound, the thiyl radical could undergo an intramolecular addition to the multiple bond, leading to the formation of a new ring. mdpi.comwikipedia.org Such reactions are powerful tools for the construction of complex cyclic systems.
Furthermore, thiophenols are known to act as free radical scavengers, a property relevant to their potential antioxidant activity. nih.govnih.govresearchgate.net The mechanism of radical scavenging by thiols typically involves the donation of a hydrogen atom from the S-H group to a reactive radical, thereby quenching the radical and forming a relatively stable thiyl radical. mdpi.com The efficiency of this process is related to the bond dissociation energy of the S-H bond. While specific studies on the radical scavenging properties of this compound are scarce, the presence of the amino group, which can also participate in stabilizing radical species, suggests that it may exhibit some antioxidant potential.
It is important to note that while these radical reaction mechanisms are well-established for thiophenols in general, their specific application and investigation in the case of this compound are not widely reported.
Reaction Kinetics and Thermodynamics
For the well-documented benzothiazole synthesis, the reaction kinetics would be influenced by several factors, including the nature of the reactants, the catalyst used, the solvent, and the temperature. The electron-withdrawing trifluoromethyl group on the 2-aminothiophenol (B119425) ring would decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step compared to an unsubstituted 2-aminothiophenol. Conversely, the acidity of the thiol proton would be increased, which could facilitate the cyclization step under certain conditions.
With regard to radical reactions, the kinetics of thiyl radical formation would depend on the method of initiation and the bond dissociation energy of the S-H bond. The thermodynamics of subsequent radical reactions, such as addition to a double bond, would be governed by the relative stabilities of the starting radical and the product radical.
Due to the lack of specific experimental data, the following tables provide generalized or representative data for reactions involving thiophenols to illustrate the types of parameters that are relevant.
Table 1: Representative Kinetic Data for Benzothiazole Formation from 2-Aminothiophenols (Note: This table contains generalized data for illustrative purposes, as specific data for this compound is not available.)
| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophenol and Benzaldehyde | H2O2/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | mdpi.com |
| 2-Aminothiophenol and Aldehydes | Resin-supported catalyst | Dichloromethane | 85 | 5-10 min | 88-95 | mdpi.com |
| Substituted 2-Aminothiophenol and Ketones | CuBr2 | Ethanol | Reflux | 8 h | Moderate | mdpi.com |
| 2-Aminothiophenol and Aldehydes | Ag2O | Microwave | 80 | 4-8 min | 92-98 | mdpi.com |
Table 2: Representative Thermodynamic Data for Thiol-Related Reactions (Note: This table contains generalized data for illustrative purposes, as specific data for this compound is not available.)
| Reaction | Parameter | Typical Value (kJ/mol) |
| S-H Bond Dissociation in Thiophenol | BDE | ~340 |
| Formation of a Thiyl Radical | ΔH°f | Variable |
| Addition of a Thiyl Radical to an Alkene | ΔH°rxn | -40 to -80 |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The distinct arrangement of functional groups on the benzene (B151609) ring makes 2-Amino-4-(trifluoromethyl)benzenethiol a key starting material for constructing complex heterocyclic systems, most notably phenothiazines. Phenothiazines are a class of compounds with a tricyclic structure containing nitrogen and sulfur atoms, forming a core scaffold for many pharmaceutical drugs. acs.org
A key synthetic application is the production of 2-(Trifluoromethyl)phenothiazine (B42385). A patented process outlines a method where the zinc salt of this compound is prepared and subsequently used as a crucial intermediate. google.com The synthesis involves reacting this zinc salt with o-nitrochlorobenzene to form an aminonitrodiphenylsulfide derivative. google.com This intermediate then undergoes a cyclization reaction in the presence of a basic condensing agent to form the final tricyclic phenothiazine (B1677639) architecture. google.com This transformation highlights the role of this compound as a foundational building block, providing the core amine and thiol functionalities necessary for the ring-closing reaction that establishes the complex phenothiazine skeleton. google.com
Table 1: Synthesis of 2-(Trifluoromethyl)phenothiazine
| Step | Reactant(s) | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide, Zinc dust | Zinc salt of this compound | Preparation of the key building block. google.com |
| 2 | Zinc salt of this compound, o-Nitrochlorobenzene | 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | Coupling of the two aromatic rings. google.com |
Design and Synthesis of Fluorine-Containing Bioactive Molecules
The trifluoromethyl group (–CF3) is a critical substituent in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of 2-(Trifluoromethyl)phenothiazine from this compound serves as a gateway to a class of neurologically active drugs. chemimpex.com
Phenothiazine derivatives containing a trifluoromethyl group at the 2-position are known for their potent antipsychotic and antiemetic effects. researchgate.net For instance, the core structure of well-established antipsychotic medications like Trifluoperazine (B1681574) and Fluphenazine is 2-(Trifluoromethyl)phenothiazine. researchgate.netnih.gov The synthesis of this core structure directly from this compound establishes a clear link between this building block and the production of these important pharmaceuticals. google.comchemimpex.com
Recent research has expanded beyond antipsychotic applications, investigating novel phenothiazine derivatives for other therapeutic uses. Studies have reported the synthesis of new trifluoromethyl-containing phenothiazines and screened them for cytotoxic activity against liver cancer cell lines. nih.govacs.org In some cases, established drugs like trifluoperazine have been repurposed and shown to possess anticancer properties. nih.gov These developments underscore the continuing importance of the 2-(trifluoromethyl)phenothiazine scaffold, and by extension its precursor this compound, in the design and discovery of new fluorine-containing bioactive molecules. nih.govacs.org
Role in Functional Material Development
The unique electronic and surface-binding properties of this compound make it a compound of interest for creating advanced functional materials.
Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. This compound has been utilized as a Raman label compound (RLC) in this field due to its ability to produce a distinct and recognizable spectroscopic fingerprint.
In the high-throughput analysis of biological molecules, this compound (often abbreviated as 2-ATFT) has been employed as part of a sophisticated encoding system for on-bead peptide sequencing. Researchers have developed methods where different Raman labels are used to encode successive steps in solid-phase peptide synthesis. The characteristic SERS spectrum of 2-ATFT serves as a unique code that can be read by a Raman spectrometer to help determine the sequence of amino acids in a peptide library.
Building on its function as a Raman label, this compound is used in the fabrication of SERS nano-identifiers, also known as SERS tags. These nano-identifiers are typically composed of a metallic nanoparticle core (e.g., silver or gold) coated with a layer of specific Raman label compounds. The unique SERS spectrum from the labels provides a "barcode" for the nanoparticle. 2-ATFT can be used alone or in combination with other thiols to create a vast library of uniquely identifiable SERS tags for multiplexed bioanalysis and diagnostics.
The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces is a foundational principle in molecular electronics, where single layers of molecules are used to create electronic components. Research has been conducted on the formation of a SAM using 2-amino-4-trifluoromethyl benzenethiol (B1682325) hydrochloride (ATB) on SERS-active surfaces. acs.org The study aimed to use the SAM as a coating to detect anions in aqueous systems. acs.org
While the study found that the ATB monolayer did not interact with the target anions, it attributed this to steric hindrance from the amine group being in close proximity to the surface when the thiol group binds. acs.org This finding itself is significant for material design, as it demonstrates both the molecule's capability to form a self-assembled monolayer and provides critical insight into its surface orientation and accessibility. The ability to form such an ordered molecular layer is the first step toward potential applications in optoelectronics and molecular-scale electronics. Furthermore, 2-(Trifluoromethyl)phenothiazine, the derivative synthesized from the title compound, is noted for its use in the field of organic electronics, suggesting that materials derived from this compound possess properties relevant to this advanced materials sector. chemimpex.com
The Role of this compound in Polymer Synthesis: An Area of Untapped Potential
While this compound is a known chemical compound, a thorough review of scientific literature reveals a notable absence of dedicated research on its direct application as a precursor for polymer synthesis. Despite the growing interest in fluorinated polymers for advanced materials, this specific monomer has not yet been extensively explored for the creation of novel polymeric structures.
The scientific community has actively investigated the incorporation of trifluoromethyl groups into polymer backbones to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. Monomers bearing the trifluoromethyl moiety are valuable building blocks in the synthesis of high-performance polymers like polyimides and polyamides. Similarly, the benzothiazole (B30560) functional group, which could potentially be formed from this compound, is recognized for its thermal stability and is a key component in rigid-rod polymers.
However, specific studies detailing the polymerization of this compound, including methodologies, reaction conditions, and the properties of the resulting polymers, are not present in the current body of published research. Consequently, there is no available data to populate tables on polymer characteristics such as molecular weight, thermal decomposition temperatures, or glass transition temperatures.
The lack of research in this specific area suggests an opportunity for future investigation. The unique combination of the aminothiophenol and trifluoromethyl functionalities within the same molecule presents a promising avenue for the development of new polymers with potentially advantageous properties. Future research could explore the polycondensation of this compound with various co-monomers, such as dicarboxylic acids or dianhydrides, to synthesize novel polyamides, polyimides, or polybenzothiazoles. Such studies would be crucial in determining the processability and performance of these yet-to-be-synthesized polymers and in assessing their potential for applications in advanced organic synthesis and materials science.
Medicinal Chemistry and Biological Activity Investigations of 2 Amino 4 Trifluoromethyl Benzenethiol Derivatives
Scaffold for Bioactive Molecule Synthesis
The inherent reactivity and specific stereochemistry of the 2-Amino-4-(trifluoromethyl)benzenethiol molecule have made it an attractive scaffold for the synthesis of various heterocyclic compounds with significant biological potential.
Development of Potential Anticancer Agents
Researchers have explored the use of this compound in the synthesis of novel compounds with potential anticancer properties. The trifluoromethyl group is a common feature in many anticancer drugs, often enhancing properties like metabolic stability and binding affinity. For instance, derivatives such as thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. One study reported the synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, which demonstrated notable activity in the National Cancer Institute's NCI-60 screening program. nih.gov The synthesis of such compounds often involves the reaction of the amino and thiol groups of the benzenethiol (B1682325) core to form fused ring systems. Another area of investigation involves the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives, which have shown inhibitory activity against cancer cell lines. researchgate.net
Research into Antimicrobial and Antifungal Agents
The development of new antimicrobial and antifungal agents is a critical area of research due to growing resistance to existing drugs. Derivatives of this compound have been investigated for their potential in this domain. For example, novel 1,2,4-triazole-3-thiol derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activity. connectjournals.com Studies have shown that certain derivatives exhibit moderate to good inhibition of the growth of various microorganisms. The incorporation of the trifluoromethylphenyl moiety is often explored to enhance the lipophilicity and, consequently, the antimicrobial efficacy of the resulting compounds.
Enzyme Inhibitor Design (e.g., mPGES-1)
A significant area of focus for derivatives of this compound is the design of enzyme inhibitors, particularly for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). acs.orgnih.gov This enzyme is a key player in the inflammatory cascade and is considered a promising target for the development of next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov The 2-aminobenzothiazole (B30445) scaffold, which can be synthesized from this compound, has been identified as a promising chemical core for mPGES-1 inhibition. acs.org Structure-based drug design and combinatorial chemistry approaches have been employed to develop potent and selective inhibitors of both human and mouse mPGES-1. nih.gov
Investigation of Anti-inflammatory Properties
Stemming from the research into mPGES-1 inhibitors, the broader anti-inflammatory potential of this compound derivatives has been a subject of investigation. The inhibition of mPGES-1 leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.gov Beyond mPGES-1, researchers have also explored the synthesis of other derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, and evaluated their ability to modulate inflammatory pathways, for example, by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in cellular models of inflammation. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs. For derivatives of this compound, several SAR studies have been conducted.
For instance, in the context of mPGES-1 inhibitors, modifications to the acyl and boronate groups attached to the aminobenzothiazole scaffold have been shown to significantly impact inhibitory activity. The introduction of a 4-fluoro-2-(trifluoromethyl)phenyl moiety as an acyl group, for example, has been found to improve mPGES-1 inhibition. acs.org
In the realm of antimicrobial agents, the nature and position of substituents on the aromatic rings of triazole-thiol derivatives have been shown to influence their activity against different bacterial and fungal strains. The presence of electron-withdrawing groups, such as halogens, at the para position has been correlated with good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com
The following table summarizes some of the key findings from SAR studies on derivatives of this compound.
| Derivative Class | Modification | Impact on Biological Activity |
| mPGES-1 Inhibitors (Aminobenzothiazole scaffold) | Introduction of a 4-fluoro-2-(trifluoromethyl)phenyl acyl group | Improved inhibitory activity acs.org |
| Antimicrobial Agents (Triazole-thiol derivatives) | Presence of electron-withdrawing halo group at the para position | Good activity against Gram-positive and Gram-negative bacteria connectjournals.com |
| Anti-inflammatory Agents (Tetrahydrobenzo[b]thiophene derivatives) | Substituents on the aromatic ring of the amide group (fluoro, chloro, bromo, nitro, trifluoromethyl) | Decreased NRF2 activation and anti-inflammatory activity nih.gov |
In Vitro and In Vivo Biological Evaluation Methodologies
The biological evaluation of this compound derivatives involves a combination of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Evaluation:
Anticancer Activity: The antiproliferative effects of the derivatives are commonly assessed using the MTT assay against a panel of human cancer cell lines. nih.govresearchgate.net This assay measures the metabolic activity of cells and provides an indication of cell viability.
Antimicrobial and Antifungal Activity: The minimum inhibitory concentration (MIC) is a standard in vitro method used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. connectjournals.com This is often determined using broth microdilution or agar (B569324) dilution methods.
Enzyme Inhibition Assays: For enzyme inhibitors like those targeting mPGES-1, in vitro assays are conducted using purified or recombinant enzymes. The inhibitory activity is typically quantified by measuring the production of the enzyme's product (e.g., PGE2) in the presence of varying concentrations of the inhibitor. nih.gov
Anti-inflammatory Activity: Cellular assays using cell lines like RAW 264.7 macrophages are employed to assess anti-inflammatory properties. These assays often involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the levels of inflammatory mediators such as nitric oxide (NO) and various cytokines. nih.gov
In Vivo Evaluation:
While in vitro studies provide valuable initial data, in vivo models are essential to evaluate the efficacy and pharmacokinetic properties of the compounds in a whole organism.
Anticancer Activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of lead compounds. researcher.life
Anti-inflammatory Activity: Animal models of inflammation, such as the carrageenan-induced paw edema model in rats, are utilized to evaluate the in vivo anti-inflammatory effects of the derivatives. nih.gov
Pharmacokinetic Studies: In vivo studies are also crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are critical for their development as drugs.
The following table provides a summary of common biological evaluation methodologies used for derivatives of this compound.
| Biological Activity | In Vitro Methodologies | In Vivo Methodologies |
| Anticancer | MTT assay against cancer cell lines nih.govresearchgate.net | Xenograft models in mice researcher.life |
| Antimicrobial/Antifungal | Minimum Inhibitory Concentration (MIC) assays connectjournals.com | Not extensively reported for these specific derivatives |
| Enzyme Inhibition (mPGES-1) | Assays with purified/recombinant enzyme nih.gov | Not extensively reported for these specific derivatives |
| Anti-inflammatory | Measurement of NO and cytokines in cell lines nih.gov | Carrageenan-induced paw edema in rats nih.gov |
Computational Drug Design and Virtual Screening Applications
The integration of computational tools into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of lead compounds. For derivatives of this compound, which often form the core of various benzothiazole (B30560) structures, in silico methods such as molecular docking and pharmacokinetic predictions are crucial for prioritizing candidates with the highest potential for therapeutic success. These computational approaches allow for the rapid assessment of large virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening methods.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a macromolecular target, such as a protein or enzyme. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates, providing insights into the structure-activity relationships that govern their biological effects.
In the context of scaffolds derived from this compound, particularly trifluoromethyl-substituted benzothiazoles, molecular docking has been employed to explore their potential against various therapeutic targets. For instance, studies on fluorinated benzothiazole derivatives have been conducted to assess their inhibitory potential against enzymes crucial for pathogen survival or disease progression.
Research on various benzothiazole derivatives has shown their potential to interact with a range of biological targets. Docking studies have been performed to evaluate these compounds as inhibitors for enzymes like tubulin, which is significant in cancer research, and α-glucosidase, a target for anti-diabetic agents. pensoft.netwjpls.org For example, in a study involving 6-fluoro-triazolo-benzothiazole analogues, molecular docking was used to investigate their binding to the tubulin protein (PDB ID: 6QQN), revealing their potential as antimitotic agents. pensoft.net Similarly, other research has focused on docking benzothiazole-derived triazoles into the active site of the α-glucosidase receptor (PDB ID: 3TOP) to explore their utility as antidiabetic compounds. wjpls.org
These studies typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues within the target's active site. The trifluoromethyl group, a common feature in these derivatives, often plays a significant role in enhancing binding affinity through favorable hydrophobic or electrostatic interactions.
| Derivative Class | Protein Target | PDB ID | Key Findings from Docking Studies |
|---|---|---|---|
| 6-Fluoro-triazolo-benzothiazole Analogues | Tubulin | 6QQN | Exhibited inhibitory potential, suggesting antimitotic activity by affecting microtubule formation. pensoft.net |
| Benzothiazole-derived Triazoles | α-Glucosidase | 3TOP | Compounds showed good binding scores, indicating potential as novel α-glucosidase inhibitors for antidiabetic applications. wjpls.org |
| Fluorine-containing Benzothiazoles | Triosephosphate Isomerase (Trypanosoma cruzi) | Not Specified | Derivatives showed affinity for the enzyme's aromatic cluster through electrostatic, hydrophobic, and π–π interactions, suggesting trypanocidal activity. researchgate.net |
Pharmacokinetic Parameter Predictions (e.g., Lipinski's Rule of 5 compliance)
The success of a drug candidate is highly dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the discovery process is essential to filter out compounds that are likely to fail in later clinical stages. One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. drugbank.comnih.gov
Lipinski's rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Compounds that comply with these rules are considered to have "drug-like" properties. Numerous in silico studies on various series of benzothiazole derivatives, which can be synthesized from this compound, have demonstrated favorable ADME profiles.
For example, research on novel series of 1,2,3-triazole-based benzothiazoles and 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles included ADMET analysis. nih.govnih.gov The findings consistently showed that the synthesized compounds complied with Lipinski's Rule of Five, indicating good drug-likeness and a higher probability of oral bioavailability. nih.gov These predictive studies suggest that the benzothiazole scaffold, including derivatives with the trifluoromethyl group, provides a promising foundation for developing orally active therapeutic agents. ugm.ac.id
| Parameter | Lipinski's Guideline | Significance for Drug-Likeness |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Affects diffusion and transport across biological membranes. |
| Lipophilicity (LogP) | ≤ 5 | Influences solubility, permeability, and metabolic stability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and the ability to cross lipid membranes. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and binding to target proteins. |
Spectroscopic and Structural Characterization Techniques in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 2-Amino-4-(trifluoromethyl)benzenethiol, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and thiol (-SH) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.
The proton ortho to the amino group (H-3) is expected to appear at the most upfield position due to the strong shielding effect of the -NH₂ group. The proton adjacent to the trifluoromethyl group (H-5) would be shifted downfield. The proton situated between the thiol and trifluoromethyl groups (H-6) would experience complex electronic effects. The signals for the amine (NH₂) and thiol (SH) protons can appear over a wide range of chemical shifts and may be broad, depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.7 - 6.9 | Doublet (d) | ~1.5 - 2.5 (meta) |
| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J(H5-H6) = ~7.5-8.5 (ortho), J(H5-H3) = ~1.5-2.5 (meta) |
| H-6 | ~7.0 - 7.2 | Doublet (d) | ~7.5 - 8.5 (ortho) |
| -NH₂ | Variable (e.g., 3.5 - 5.0) | Broad Singlet (br s) | N/A |
| -SH | Variable (e.g., 3.0 - 4.5) | Singlet (s) or Broad Singlet (br s) | N/A |
Note: Predicted values are based on standard substituent effects on benzene rings. Actual experimental values may vary.
Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. This compound is expected to show seven distinct carbon signals: six for the aromatic ring and one for the trifluoromethyl group. The carbon of the -CF₃ group is readily identified by its characteristic quartet splitting pattern, a result of coupling with the three attached fluorine atoms (¹JCF).
Advanced NMR experiments are crucial for unambiguous signal assignment:
APT (Attached Proton Test): This experiment differentiates carbon signals based on the number of attached protons. Quaternary carbons (C-1, C-2, C-4, and -CF₃) would show signals in the opposite phase to the CH carbons (C-3, C-5, C-6).
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It would definitively link the signals for H-3, H-5, and H-6 to their corresponding C-3, C-5, and C-6 carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |
| C-1 (-SH) | ~115 - 125 | Singlet |
| C-2 (-NH₂) | ~145 - 155 | Singlet |
| C-3 | ~115 - 120 | Singlet |
| C-4 (-CF₃) | ~125 - 135 | Quartet (q) |
| C-5 | ~122 - 128 | Quartet (q, small) |
| C-6 | ~130 - 135 | Singlet |
| -CF₃ | ~123 - 128 | Quartet (q, large ¹JCF) |
Note: Predicted values are based on analogous compounds and substituent effects.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. nih.govnih.gov Given the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift is sensitive to the electronic environment on the benzene ring. nih.gov For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like this compound, LC-MS would be used to assess its purity and confirm its molecular weight.
The molecular formula of the compound is C₇H₆F₃NS, corresponding to a monoisotopic mass of 193.0173 Da. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for this molecule, as it is effective for relatively polar compounds that are amenable to vaporization. In the positive ion mode, the mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 194.025. The high-resolution mass measurement would allow for the confirmation of the elemental formula. The LC component separates the target compound from any impurities or starting materials, and the integrated peak area can be used to determine its purity.
Table 3: Key Molecular Ions for this compound in MS
| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |
| Molecular Ion [M]⁺• | C₇H₆F₃NS⁺• | 193.0173 |
| Protonated Molecule [M+H]⁺ | C₇H₇F₃NS⁺ | 194.0251 |
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, analysis of related structures, such as derivatives of 2-aminothiophenol (B119425) and 2-aminothiophene, allows for a well-founded prediction of its solid-state characteristics. mdpi.comresearchgate.netnih.gov
In the crystal lattice, intermolecular forces would play a key role in the packing arrangement. Hydrogen bonds involving the amino group are expected to link molecules together, potentially forming chains or dimeric structures. mdpi.comnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal structure. The bulky and highly electronegative trifluoromethyl group would also influence the crystal packing, potentially engaging in dipole-dipole or other weak intermolecular interactions.
Determination of Spirocyclic and Stereoisomeric Structures
While direct literature detailing the use of this compound as a precursor for spirocyclic compounds is not prevalent, its bifunctional nature, containing both an amino and a thiol group, makes it a viable candidate for the synthesis of complex nitrogen- and sulfur-containing spiro heterocycles. The determination of such complex three-dimensional structures relies on a combination of powerful spectroscopic techniques.
The structural elucidation of spiro compounds is typically achieved through methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.gov
FT-IR Spectroscopy is used to identify the presence of key functional groups within the synthesized molecule. For instance, in the characterization of spirooxindoles, distinct absorption bands corresponding to the carbonyl groups of the oxindole (B195798) and other rings can confirm the formation of the core structure. nih.gov
NMR Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the connectivity and chemical environment of atoms. It is crucial for establishing the carbon-hydrogen framework of the spirocyclic system. nih.gov
Single-Crystal X-ray Diffraction offers unambiguous proof of a molecule's three-dimensional structure, including the precise bond lengths, bond angles, and stereochemistry at the spiro center. mdpi.comrsc.org This technique is the gold standard for confirming the absolute configuration of stereoisomers.
These analytical methods are essential for characterizing the unique architecture of spiro compounds, which often exhibit interesting biological activities. nih.gov
Analysis of Inter- and Intramolecular Hydrogen Bonding Interactions
The functional groups of this compound—an amino (-NH₂), a thiol (-SH), and a trifluoromethyl (-CF₃) group—allow for a variety of hydrogen bonding interactions that influence its physical and chemical properties. The amino and thiol groups can act as hydrogen bond donors, while the nitrogen, sulfur, and fluorine atoms can act as acceptors. nih.gov
Potential Hydrogen Bonding Interactions:
| Interaction Type | Donor Group | Acceptor Atom/Group | Description |
|---|---|---|---|
| Intramolecular | Amino (-NH₂) | Thiol (S) | Potential for a weak N-H···S hydrogen bond, forming a five-membered ring. |
| Intramolecular | Thiol (-SH) | Amino (N) | Potential for a weak S-H···N hydrogen bond, also forming a five-membered ring. |
| Intermolecular | Amino (-NH₂) | N, S, or F of another molecule | These interactions contribute to the bulk properties of the compound, such as its melting point and solubility. |
| Intermolecular | Thiol (-SH) | N, S, or F of another molecule | Similar to the amino group, the thiol group can participate in forming a network of intermolecular bonds. |
The study of these weak molecular interactions is typically performed using a combination of experimental and computational methods. NMR spectroscopy is a key experimental technique; the chemical shift of the NH and SH protons is highly sensitive to their involvement in hydrogen bonding. mdpi.com A significant downfield shift of an NH proton signal, for example, can indicate its participation in a strong intramolecular hydrogen bond. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are used to corroborate experimental findings. nih.gov These calculations can determine the most stable conformation of the molecule and quantify the strength of hydrogen bonds through techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis. conicet.gov.ar
Surface-Enhanced Raman Spectroscopy (SERS) for Analytical Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used to obtain vibrational spectra of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wpmucdn.com Aromatic thiols, such as this compound, are ideal candidates for SERS analysis due to the strong affinity of the thiol group for these noble metal surfaces. This interaction anchors the molecule to the surface, placing it in the region of enhanced electromagnetic field necessary for the SERS effect. nih.govresearchgate.net
The SERS technique offers several advantages for the analysis of this compound:
High Sensitivity: SERS can achieve detection limits down to the single-molecule level, making it suitable for trace analysis. researchgate.netnih.gov
Rich Structural Information: The resulting SERS spectrum provides a detailed vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. doaj.org
Influence of Substituents: The vibrational modes observed in the SERS spectrum are influenced by the substituents on the benzene ring. The amino and trifluoromethyl groups of this compound will produce characteristic peaks, and their positions can be affected by the molecule's orientation and interaction with the surface. Studies on other substituted benzenethiols have shown that electron-donating or -withdrawing groups can alter the SERS enhancement and spectral features. wpmucdn.com
For analytical applications, a sample containing this compound would be mixed with a colloidal solution of gold or silver nanoparticles. rsc.org After an incubation period to allow for adsorption via the thiol group, the sample is illuminated with a laser, and the scattered Raman signal is collected. The resulting spectrum can be used for qualitative identification or quantitative analysis. nih.govrsc.org
Theoretical and Computational Studies of 2 Amino 4 Trifluoromethyl Benzenethiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations would provide a wealth of information about the electronic nature and reactivity of 2-Amino-4-(trifluoromethyl)benzenethiol.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would involve the calculation of molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical behavior of a molecule.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich amino and thiol substituents, as well as the aromatic ring.
LUMO: Represents the ability of a molecule to accept electrons. The electron-withdrawing trifluoromethyl group would be expected to lower the energy of the LUMO, influencing its electron-accepting capabilities.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Currently, specific calculated values for the HOMO, LUMO, and the energy gap of this compound have not been reported in dedicated scholarly articles.
Prediction of Reactivity Descriptors
From the calculated electronic structure, various global and local reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and selectivity.
| Reactivity Descriptor | Description | Predicted Influence on this compound |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | The presence of highly electronegative fluorine atoms would contribute to a significant electronegativity value. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. | A smaller HOMO-LUMO gap would correspond to lower hardness, indicating higher reactivity. |
| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of charge transfer. | Higher reactivity would be associated with a larger softness value. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. | The trifluoromethyl group is expected to enhance the electrophilic character of the molecule. |
| Nucleophilicity Index (N) | A measure of the electron-donating ability of a molecule. | The amino and thiol groups would be the primary centers of nucleophilicity. |
This table is based on general chemical principles, as specific calculated values for this compound are not available.
Conformational Analysis and Stability
The presence of flexible amino and thiol groups suggests that this compound can exist in different spatial arrangements or conformations. A conformational analysis would involve calculating the potential energy surface of the molecule by rotating these groups. This would identify the most stable conformer (the global minimum) and other low-energy conformers, as well as the energy barriers for interconversion between them. The relative stability of these conformers is determined by factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding). No specific conformational analysis studies for this molecule have been published.
Molecular Dynamics Simulations to Model Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in interaction with biological macromolecules. These simulations would provide insights into intermolecular forces, solvation effects, and the dynamic conformational changes of the molecule. To date, no studies reporting MD simulations specifically for this compound have been identified.
Predictive Modeling in Synthetic Route Design
Computational tools are increasingly used to predict and design efficient synthetic routes for chemical compounds. These methods can involve retrosynthetic analysis algorithms that suggest potential disconnections and precursor molecules. By evaluating reaction databases and using quantum chemical calculations to assess reaction feasibility and potential side products, computational models can help chemists devise optimal synthetic strategies. While general predictive modeling tools exist, their specific application to the synthetic route design of this compound has not been detailed in the scientific literature.
Computational Chemistry for Mechanistic Insights and Activation Energies
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. For reactions involving this compound, such studies could provide deep insights into its reactivity. However, there are currently no published computational studies that investigate the reaction mechanisms and associated activation energies for this specific compound.
Future Research Directions and Outlook for 2 Amino 4 Trifluoromethyl Benzenethiol
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 2-Amino-4-(trifluoromethyl)benzenethiol and related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct, late-stage introduction of the thiol group onto a pre-existing 3-(trifluoromethyl)aniline (B124266) scaffold using transition-metal catalysis would represent a significant improvement in synthetic efficiency, reducing step count and improving atom economy.
Flow Chemistry: Continuous flow processes could offer enhanced control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety, especially for exothermic reactions or when handling unstable intermediates. This approach is also highly amenable to scale-up.
Biocatalysis: The use of engineered enzymes for regioselective amination or thiolation under mild, aqueous conditions presents a compelling green chemistry alternative to traditional methods. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions could provide novel pathways for the formation of C-S bonds under exceptionally mild conditions, potentially using alternative sulfur sources. chemistryviews.org
A comparison of a hypothetical traditional route versus a potential sustainable alternative is presented below.
| Parameter | Traditional Multi-Step Synthesis | Proposed Sustainable Route (e.g., C-H Thiolation) |
| Starting Material | Complex, multi-functionalized benzene (B151609) derivative | 3-(trifluoromethyl)aniline |
| Number of Steps | 3-5 steps (e.g., nitration, reduction, diazotization, thiolation) | 1-2 steps |
| Key Reagents | Strong acids/bases, reducing agents (e.g., SnCl2), NaNO2 | Transition metal catalyst, mild sulfur source |
| Solvent Use | High volumes of organic solvents | Potentially lower volumes or greener solvents |
| Atom Economy | Lower | Higher |
| Environmental Factor (E-Factor) | High | Potentially Low |
Exploration of Undiscovered Reactivity Profiles
The interplay between the three functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future studies should aim to move beyond simple derivatization of the amino or thiol groups and explore more complex transformations.
Potential avenues for investigation include:
Intramolecular Cyclization Reactions: The ortho-positioning of the amino and thiol groups makes this compound an ideal precursor for the synthesis of novel trifluoromethyl-substituted benzothiazoles. nih.gov Research into new catalytic systems (e.g., copper, palladium) could yield diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Metal-Organic Framework (MOF) and Ligand Design: The thiol group can act as a soft donor for metal coordination, while the amino group provides an additional binding site. This dual functionality could be exploited to design novel ligands for catalysis or for the construction of functional MOFs with unique electronic or adsorptive properties.
S-Arylation and S-Alkylation Chemistry: While the thiol is readily functionalized, exploring its reactivity in modern cross-coupling reactions, such as light-mediated S-trifluoromethylation or reactions with novel electrophiles, could lead to new classes of organofluorine compounds. chemistryviews.orgrsc.org
Oxidative Coupling: Investigating the controlled oxidative coupling of the thiol group to form disulfides, and the subsequent chemistry of these disulfide-linked dimers, could open pathways to redox-responsive polymers or dynamic covalent materials.
Expansion of Applications in Emerging Fields
While benzenethiols have established applications, the specific combination of functional groups in this compound makes it a prime candidate for use in several emerging high-technology fields.
| Emerging Field | Potential Role of this compound | Key Functional Groups |
| Organic Electronics | As a monomer for conductive polymers or as an anchor group for self-assembled monolayers (SAMs) on gold surfaces to tune electrode work functions. tcichemicals.com | Thiol (for surface binding), Aromatic Ring (for π-conjugation) |
| Medicinal Chemistry | A scaffold for synthesizing kinase inhibitors, GPCR modulators, or other bioactive molecules where the CF3 group can enhance metabolic stability and binding affinity. ontosight.airesearchgate.net | Amino, CF3 |
| Agrochemicals | A building block for novel fungicides or pesticides, leveraging the known bioactivity of trifluoromethylated aromatic compounds. researchgate.net | CF3, Benzothiazole (B30560) (from cyclization) |
| Advanced Polymers | Monomer for high-performance polymers (e.g., polybenzothiazoles) with high thermal stability, chemical resistance, and specific optical properties. | Amino, Thiol |
Future research should focus on synthesizing derivatives and evaluating their performance in these contexts. For instance, its use in creating SAMs could be explored for biosensor applications, while its derivatives could be screened against panels of kinases to identify new therapeutic leads.
Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating discovery.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for novel synthetic methods or cyclization reactions. nih.govnih.gov This can help optimize reaction conditions and predict the feasibility of new transformations.
Predicting Material Properties: Calculating the electronic properties, such as HOMO/LUMO levels, of polymers derived from this monomer to predict their suitability for applications in organic electronics.
Molecular Docking and Drug Design: In silico screening of virtual libraries based on the this compound scaffold against biological targets (e.g., enzyme active sites) to identify promising candidates for drug development. The model can predict binding modes and affinities, prioritizing compounds for synthesis and biological testing.
Development of QSAR Models: Creating Quantitative Structure-Activity Relationship (QSAR) models for series of derivatives to correlate specific structural modifications with biological activity or material performance, enabling rational design of improved compounds.
By integrating these advanced computational approaches with synthetic exploration, the development cycle for new materials and molecules based on this compound can be significantly streamlined.
Q & A
Q. What are the common synthetic routes for 2-Amino-4-(trifluoromethyl)benzenethiol, and how are they optimized for yield?
A widely reported method involves refluxing 2-amino-4-(trifluoromethyl)phenol with potassium ethyl xanthate in ethanol for 16 hours under reduced pressure . Purification typically includes solvent evaporation followed by recrystallization. To optimize yield, researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters such as reaction time (e.g., testing 12–24 hours) or solvent polarity. Evidence suggests that using anhydrous ethanol and inert atmospheres (N₂/Ar) minimizes oxidation of the thiol group during synthesis .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the aromatic amine (-NH₂) and trifluoromethyl (-CF₃) groups. The thiol (-SH) proton may appear as a broad peak at δ ~3–4 ppm in DMSO-d₆ .
- HPLC-MS : For purity assessment (≥95% as per commercial standards) and molecular ion detection (exact mass: ~223.08 g/mol) .
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1320–1120 cm⁻¹ (C-F stretches) validate functional groups .
Advanced Research Questions
Q. How does the stability of this compound impact experimental design?
The thiol group is prone to oxidation, forming disulfide byproducts. To mitigate this:
Q. How can this compound serve as a building block for synthesizing trifluoromethylated heterocycles?
The -CF₃ group enhances electron-deficient character, making it valuable in nucleophilic aromatic substitution or cyclocondensation reactions. For example:
- Thiazole Synthesis : React with α-haloketones to form 4-(trifluoromethyl)thiazoles, leveraging the thiol’s nucleophilicity .
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the thiol position .
- Protection Strategies : Temporarily protect the -SH group as a thioether (e.g., using Boc-anhydride) to direct regioselectivity in multi-step syntheses .
Q. What methodologies address contradictions in reported purity or reactivity across synthesis protocols?
Discrepancies may arise from residual solvents or oxidation byproducts. To resolve these:
Q. How can reaction conditions be tailored to improve scalability for gram-scale production?
- Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates at higher concentrations .
- Catalysis : Explore copper(I) iodide or palladium catalysts to accelerate coupling steps .
- Workflow Design : Implement flow chemistry for continuous processing, reducing exposure to air and improving yield consistency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
